Lipophilicity (LogP) Comparison: 5-Azaspiro[3.5]nonan-9-ol HCl vs. Parent 5-Azaspiro[3.5]nonane
The target compound exhibits a LogP of 0.42, a 1.59 log-unit reduction relative to the parent 5-azaspiro[3.5]nonane (LogP 2.01) [1]. This substantial decrease in lipophilicity is attributable to the introduction of the 9-hydroxyl group and the hydrochloride salt form, bringing the compound into the optimal LogP range (1–3) for CNS drug candidates while improving aqueous solubility [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.42 |
| Comparator Or Baseline | 5-Azaspiro[3.5]nonane (free base): LogP = 2.01 |
| Quantified Difference | ΔLogP = −1.59 |
| Conditions | Predicted/calculated LogP values from Chemspace and ChemSrc databases |
Why This Matters
A lower LogP directly correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical for reliable in vitro assay performance and CNS drug-likeness.
- [1] Chemspace. 5-Azaspiro[3.5]nonan-9-ol hydrochloride. CSSB03496582991. https://chem-space.com/CSSB03496582991-C7AAFD (accessed 2026-05-04). View Source
- [2] T. T. Wager et al., 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes,' ACS Chem. Neurosci., 2010, 1, 420–434. (CNS MPO desirability score framework). View Source
